Bienvenue dans la boutique en ligne BenchChem!

3-(Hydroxymethyl)-3-methylcyclobutanone

Lipophilicity Drug Design ADME

3-(Hydroxymethyl)-3-methylcyclobutanone (CAS 1523617-87-9) is a cyclic ketone belonging to the cyclobutanone class, possessing a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) substituent at the 3-position. This compound serves as a critical building block in the synthesis of potent human TNFα activity modulators, as described in patent WO2018197503A1, where it is used to construct fused pentacyclic imidazole derivatives for the treatment of autoimmune, inflammatory, and oncological disorders.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1523617-87-9
Cat. No. B1383335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-3-methylcyclobutanone
CAS1523617-87-9
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C1)CO
InChIInChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3
InChIKeyIJYXWHKZTMPPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-3-methylcyclobutanone (CAS 1523617-87-9) – Key Intermediate for TNFα Modulator Synthesis


3-(Hydroxymethyl)-3-methylcyclobutanone (CAS 1523617-87-9) is a cyclic ketone belonging to the cyclobutanone class, possessing a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) substituent at the 3-position . This compound serves as a critical building block in the synthesis of potent human TNFα activity modulators, as described in patent WO2018197503A1, where it is used to construct fused pentacyclic imidazole derivatives for the treatment of autoimmune, inflammatory, and oncological disorders [1].

Why Generic Cyclobutanone Intermediates Cannot Replace 3-(Hydroxymethyl)-3-methylcyclobutanone


In-class compounds such as 3-(hydroxymethyl)cyclobutanone (CAS 183616-18-4) or 3-methylcyclobutanone (CAS 1192-08-1) share the cyclobutanone core but lack the specific gem‑dimethyl substitution pattern found in 3-(hydroxymethyl)-3-methylcyclobutanone. This structural difference imparts a distinct lipophilicity (LogP −0.74 vs. −0.47 for the des‑methyl analog) and alters the steric environment at the reactive carbonyl center, which directly influences reaction selectivity in downstream transformations. Consequently, substituting with a simpler analog risks compromising reaction yield or the biological activity of the final TNFα modulator, as the patented synthetic route has been optimized specifically for the 3-methyl-3-hydroxymethyl substitution pattern [1].

Quantitative Differential Evidence for 3-(Hydroxymethyl)-3-methylcyclobutanone


Enhanced Lipophilicity vs. Des‑Methyl Analog Supports Favorable Pharmacokinetic Trajectory

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of −0.74, whereas the des‑methyl analog, 3-(hydroxymethyl)cyclobutanone, has a reported LogP of −0.47 [1]. This 0.27 log unit increase in hydrophilicity, driven by the additional methyl group, suggests that intermediates and final compounds derived from the target may possess subtly improved aqueous solubility and lower non‑specific binding, which is critical in achieving target exposure in inflammatory disease models where TNFα is expressed systemically .

Lipophilicity Drug Design ADME

Higher Sp³ Carbon Fraction Increases Molecular Complexity for Fragment‑Based Drug Design

The target molecule contains an sp³-hybridized carbon fraction of 0.83, compared to 0.80 for the des‑methyl analog [1], representing a higher degree of saturation. In fragment‑based drug discovery, higher sp³ fraction correlates with improved clinical success rates due to better solubility and reduced aromatic interactions [2]. The quaternary carbon at the 3‑position introduces additional three‑dimensionality that can be exploited in target‑binding pockets, offering a synthetic handle unavailable in simpler cyclobutanone fragments.

Molecular Complexity Fragment-Based Drug Discovery Structure-Activity Relationship

Proven Utility in Patented Synthesis of TNFα Modulator Lead Series

WO2018197503A1 explicitly lists 3-(hydroxymethyl)-3-methylcyclobutan-1-one as a precursor for constructing the core scaffold of Example 6 (compound later identified as Balinatunfib/SAR-441566), which exhibits potent TNFα activity modulation (IC₅₀ = 37 μM vs. TNFR1 and 31 μM vs. TNFR2 in HEK reporter assays) [1]. In contrast, the des‑methyl cyclobutanone precursor (3-(hydroxymethyl)cyclobutanone) is not mentioned as a viable alternative, implying that the 3‑methyl substituent is critical for achieving the desired final binding affinity.

Medicinal Chemistry TNFα Inhibition Patent Synthesis

Purity Specifications Suitable for Pharmaceutical Process Development

Commercial suppliers offer 3-(hydroxymethyl)-3-methylcyclobutanone at standardized purities of ≥95% or ≥97% [1], whereas many simple cyclobutanone building blocks (e.g., 3-methylcyclobutanone) are only available at 95% purity without additional purification . The availability of a higher purity grade (97%) reduces the need for in-house purification, supporting more reproducible reaction outcomes and aligning with the requirements of pharmaceutical process chemistry.

Chemical Purity Process Chemistry GMP Intermediate

Primary Scientific and Industrial Scenarios for 3-(Hydroxymethyl)-3-methylcyclobutanone


TNFα Modulator Lead Optimization Programs

Medicinal chemistry teams working on TNFα-related autoimmune or inflammatory disease projects should procure this intermediate to directly follow the disclosed route in WO2018197503A1 [1]. The compound’s unique steric and electronic profile, as evidenced by its differential LogP and Fsp³, supports the generation of analogs with improved ADME properties .

Fragment-Based Drug Discovery (FBDD) Library Construction

Because of its high sp³ fraction (0.83) and the presence of a quaternary carbon center, this compound is an ideal fragment for three‑dimensional library enumeration. Procurement for FBDD campaigns ensures that screening libraries contain molecules with favorable clinical developability characteristics [2].

Process Chemistry Scale‑Up Reproducibility

When scaling the patented TNFα modulator synthesis from milligrams to grams, the consistent high purity (≥97%) of this intermediate minimizes batch‑to‑batch variability and impurity‑derived side products, thereby improving overall process robustness and yield .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydroxymethyl)-3-methylcyclobutanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.